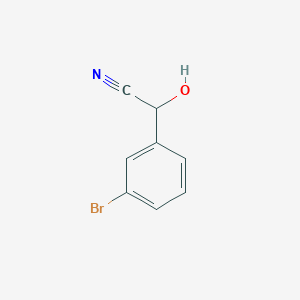

2-(3-Bromophenyl)-2-hydroxyacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Bromophenyl)-2-hydroxyacetonitrile is an organic compound with the molecular formula C8H6BrNO It is a derivative of acetonitrile, where the hydrogen atoms are substituted by a 3-bromophenyl group and a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-hydroxyacetonitrile typically involves the reaction of 3-bromobenzaldehyde with cyanide sources under basic conditions. One common method is the reaction of 3-bromobenzaldehyde with sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate cyanohydrin, which is then converted to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer cyanide sources and environmentally friendly solvents is often considered in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Bromophenyl)-2-hydroxyacetonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: 2-(3-Bromophenyl)-2-oxoacetonitrile.

Reduction: 2-(3-Bromophenyl)-2-aminoacetonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(3-Bromophenyl)-2-hydroxyacetonitrile is an organic compound with the chemical formula C8H6BrNO . It is part of American Elements' catalog of life science products .

General Information

- IUPAC Name: this compound

- Molecular Weight: 212.05

- MDL Number: MFCD12169328

- PubChem CID: 11160159

- SMILES Notation: C1=CC(=CC(=C1)Br)C(C#N)O

- Appearance: Powder

- Storage Temperature: 4 °C

Applications

This compound is used in life science research . It is a nitrile compound . American Elements can produce it in high and ultra-high purity forms and to many standard grades .

Potential uses of related compounds:

- TRPA1 Antagonists: Several properties of TRPA1 make it an attractive drug target to treat inflammatory disorders . Its ability to be activated by a large variety of endogenous and exogenous inflammatory compounds makes it an ideal detector of inflammatory cues, both in acute and in chronic conditions . Its peripheral expression of TRPA1 allows systemic, but also selective targeting of drugs by inhalation, ingestion, or topical application .

- Treatment of diseases: TRPA1 modulators of varied chemical structures have been recently disclosed for the treatment or prevention of chronic and acute inflammatory diseases and other pathological conditions, diseases, and disorders known to be susceptible to amelioration by inhibition or antagonism of TRPA1 . TRPA1 antagonists could show potential for the treatment of bladder instability, urinary incontinence, and cystitis . The invention also provides a method of treating a disease or condition as described above; comprising such method administering to the mammal, a therapeutically effective amount of a bicyclic heterocycle derivative of the invention .

Mecanismo De Acción

The mechanism of action of 2-(3-Bromophenyl)-2-hydroxyacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their activity.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Bromophenyl)-2-hydroxyacetonitrile: Similar structure but with the bromine atom at the 4-position.

2-(3-Chlorophenyl)-2-hydroxyacetonitrile: Similar structure but with a chlorine atom instead of bromine.

2-(3-Bromophenyl)-2-oxoacetonitrile: Oxidized form of the compound.

Uniqueness

2-(3-Bromophenyl)-2-hydroxyacetonitrile is unique due to the presence of both a bromine atom and a hydroxyl group, which can participate in a variety of chemical reactions. This makes it a versatile intermediate for the synthesis of diverse organic compounds.

Actividad Biológica

2-(3-Bromophenyl)-2-hydroxyacetonitrile (CAS No. 71412-88-9) is an organic compound that has garnered interest in various fields due to its potential biological activities. This compound features a bromophenyl group and a hydroxyl group, which contribute to its reactivity and interactions with biological systems. Understanding its biological activity can provide insights into its applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

- Molecular Formula : C₈H₆BrNO

- Molecular Weight : 216.04 g/mol

- Structure : The compound consists of a 3-bromophenyl group attached to a hydroxyacetonitrile moiety, allowing for diverse chemical reactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzaldehyde with cyanide sources under basic conditions. A common method includes:

- Reactants : 3-bromobenzaldehyde and sodium cyanide.

- Conditions : The reaction is conducted in the presence of a base like sodium hydroxide, leading to the formation of an intermediate cyanohydrin which is subsequently converted to the desired product.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl and nitrile groups can form hydrogen bonds, influencing enzyme activity and receptor interactions. This compound may exhibit:

- Antimicrobial Activity : Potential inhibition of bacterial growth through interference with microbial enzymes.

- Anticancer Properties : Possible induction of apoptosis in cancer cells by targeting specific signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing bromine atoms have been shown to enhance antibacterial activity against various pathogens. A study demonstrated that brominated compounds possess higher efficacy due to their ability to disrupt microbial cell membranes.

Anticancer Activity

In vitro studies have suggested that this compound may inhibit cancer cell proliferation. The presence of the hydroxyl group is believed to play a crucial role in modulating cell signaling pathways related to cancer growth. Preliminary data indicate that this compound could induce apoptosis in specific cancer cell lines, although further research is necessary to elucidate the underlying mechanisms.

Case Studies

- Antimicrobial Evaluation : A comparative study assessed the antibacterial effects of various brominated acetonitrile derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting the compound's potential as an antimicrobial agent.

- Cytotoxicity Assay : In a cytotoxicity assay involving human cancer cell lines, this compound exhibited IC50 values ranging from 20-30 µM, indicating moderate cytotoxic effects. Further investigations are needed to optimize its structure for enhanced efficacy against resistant cancer types.

Comparative Analysis

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Bromine and hydroxyl functional groups | Antimicrobial, anticancer |

| 2-(4-Bromophenyl)-2-hydroxyacetonitrile | Similar structure with bromine at different position | Varies; generally similar |

| 2-(3-Chlorophenyl)-2-hydroxyacetonitrile | Chlorine instead of bromine | Potentially lower activity |

Propiedades

IUPAC Name |

2-(3-bromophenyl)-2-hydroxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYDMAISSWIIRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.